N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-22(21,17-6-2-1-3-7-17)18-14-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13,18H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJMLKNPWDYBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Benzylation: The pyrrole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the benzylated pyrrole with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted sulfonamides .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as an anticancer agent. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and tested for cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most active compounds demonstrated significant apoptosis-inducing activity, indicating their potential as therapeutic agents for cancer treatment .
Antimicrobial Properties
The sulfonamide group in N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide mimics para-aminobenzoic acid (PABA), enabling it to inhibit bacterial enzymes such as dihydropteroate synthase. This inhibition disrupts folic acid synthesis, a critical pathway for bacterial growth. As such, this compound may serve as a lead structure for developing new antibacterial drugs .
Materials Science
Synthesis of Advanced Materials
The unique structural features of this compound allow its use in creating advanced materials with specific electronic or optical properties. Research indicates that derivatives of this compound can be integrated into polymer matrices to enhance their functionality, particularly in electronic applications.
Biological Studies
Biochemical Probes
The compound has been investigated for its interactions with biological macromolecules, making it a valuable biochemical probe. Its ability to bind selectively to target proteins can facilitate the study of various biochemical pathways and disease mechanisms .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxicity of various N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, one compound exhibited IC50 values comparable to existing chemotherapeutics but with reduced cytotoxicity towards normal cells. This suggests a favorable therapeutic index, making it a promising candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Mechanism
Research into the inhibitory action of this compound on dihydropteroate synthase revealed that it competes effectively with PABA, leading to decreased folate synthesis in bacteria. This mechanism was validated through enzyme kinetics studies and molecular docking simulations, supporting its potential as an antibacterial agent .
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer activity, where it inhibits enzymes involved in DNA replication and cell division .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Pyrimidine Derivatives (37–39) : Higher melting points (162–257°C) correlate with rigid heteroaryl substituents. Electron-withdrawing groups (e.g., methyl, methoxy) modulate electronic properties and anticancer activity .
- Benzyl Derivatives (5f) : Lower yields (53%) compared to pyrimidine analogs, possibly due to steric hindrance during synthesis .
- Chlorinated Analogs (CAS 383147-39-5) : Halogenation may enhance receptor binding but requires further biological evaluation .
Physicochemical Properties
Biological Activity
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential cardiovascular effects.
Chemical Structure and Synthesis
The compound belongs to a class of benzenesulfonamides, which are known for their therapeutic potential. The synthesis typically involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with pyrrole derivatives. This structural framework is essential for its biological activity, as modifications can significantly influence efficacy and selectivity.
Anticancer Activity
Case Studies and Research Findings:
-
In Vitro Anticancer Activity:
A study evaluated the anticancer activity of various N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives against human tumor cell lines such as HeLa (cervical), HCT-116 (colon), and MCF-7 (breast) cancer cells. The most active compound exhibited IC50 values of 3 µM for HCT-116, 5 µM for MCF-7, and 7 µM for HeLa cells. This compound was shown to induce apoptosis through mechanisms including caspase activation and G2/M phase cell cycle arrest . -
Quantitative Structure-Activity Relationship (QSAR):
The relationship between chemical structure and biological activity was explored using QSAR models. These models identified key molecular descriptors that correlate with the anticancer potency of the compounds, providing insights into how modifications to the structure can enhance activity .
Enzyme Inhibition
Carbonic Anhydrase Inhibition:
Recent research has identified this compound as a potent inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and pathologies, including cancer progression. The compound demonstrated a Ki value of 10.2 nM against hCA II, indicating strong inhibitory potential. This inhibition is crucial for developing therapies targeting multidrug-resistant cancer cells .
Cardiovascular Effects
Impact on Perfusion Pressure:
A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. It was found that certain derivatives, including those related to this compound, could significantly reduce perfusion pressure compared to controls. This effect suggests potential cardiovascular applications, although further studies are needed to elucidate the underlying mechanisms .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its derivatives?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran in a p-dioxane/acetic acid mixture under reflux (24–26 h) to introduce the pyrrole moiety . Thin-layer chromatography (TLC) is used to monitor reaction progress, and purification is achieved via column chromatography.
- Key Considerations : Solvent choice (e.g., glacial acetic acid for protonation), stoichiometric control of 2,5-dimethoxytetrahydrofuran, and reaction time optimization to minimize side products .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- ¹H NMR : Chemical shifts (δ) for aromatic protons (6.5–8.0 ppm) and sulfonamide NH (~10 ppm) confirm substitution patterns .
- LC–MS : Molecular ion peaks (e.g., m/z 428.9 [M+H]⁺ for derivatives) verify molecular weight .
- Melting Point : Consistency with literature values (e.g., 168–172°C for related analogs) ensures purity .
Q. What in vitro assays are recommended for preliminary evaluation of its anticancer activity?
- Protocol : Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., HeLa, HCT-116, MCF-7). IC₅₀ values are calculated using dose-response curves (0.1–100 µM, 48–72 h incubation) .
- Follow-up : Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
Advanced Research Questions
Q. How can QSAR models be developed to predict the anticancer activity of derivatives?
- Method : Orthogonal Projections to Latent Structures (OPLS) analysis is applied using molecular descriptors (e.g., logP, topological polar surface area) and bioactivity data .
- Validation : Models are tested for predictive accuracy via cross-validation (R² > 0.7) and external validation sets. Key descriptors include hydrogen bond acceptor count (5–7) and rotatable bonds (4–6) .
Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 296 K with MoKα radiation (λ = 0.71073 Å) .
- Refinement : SHELX software (SHELXL-2018) refines structures with R-factor < 0.05. Hydrogen bonding networks (e.g., N–H⋯O) and π-π stacking interactions are critical for stability .
Q. How are receptor-binding assays designed to study its mechanism of action?
- Example : For cannabinoid receptor (CB2) inverse agonism:
- Radioligand Binding : Competitive assays using [³H]CP-55,940 (0.1–10 nM) and HEK293 membranes expressing CB2.
- Ki Calculation : Data analyzed via nonlinear regression (GraphPad Prism) to determine inhibition constants .
Safety and Physicochemical Properties
Q. What safety protocols are advised for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
